

Application Notes: 1-isothiocyanato-PEG4-Alcohol in Flow Cytometry

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Compound of Interest

Compound Name: 1-isothiocyanato-PEG4-Alcohol

Cat. No.: B604938

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Introduction

1-isothiocyanato-PEG4-Alcohol is a bifunctional linker molecule designed for bioconjugation. [1][2] Its structure comprises three key components: an isothiocyanate group ($-N=C=S$), a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group ($-OH$). [1][2] The isothiocyanate group readily reacts with primary amines, such as those on lysine residues of proteins, to form stable thiourea bonds. [3][4][5] The PEG linker enhances the solubility and stability of conjugates while reducing non-specific binding and potential immunogenicity. [6][7][8] This molecule is particularly valuable in creating custom reagents for various bioassays, including flow cytometry. While also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its application in flow cytometry lies in the development of custom-labeled antibodies and other probes. [9][10]

Core Applications in Flow Cytometry

The primary application of **1-isothiocyanato-PEG4-Alcohol** in the context of flow cytometry is as a linker for the covalent conjugation of probes (e.g., antibodies, proteins) to other molecules of interest, such as fluorescent dyes. This allows for the creation of custom-tailored reagents for specific experimental needs.

- **Custom Antibody Conjugation:** Researchers can use this linker to attach a desired fluorophore to a primary antibody that is not commercially available in a directly conjugated format. This is particularly useful for multi-color flow cytometry panel design.

- **Signal Amplification Strategies:** The linker can be used in multi-step labeling protocols to build layers of detection molecules, potentially amplifying the signal from low-abundance targets.
- **Probing Cell Surface Interactions:** By conjugating specific ligands or small molecules, this linker can be used to create probes to study receptor binding and cellular interactions via flow cytometry.

Data Presentation

Table 1: Physicochemical Properties of **1-isothiocyanato-PEG4-Alcohol**

Property	Value	Reference
Chemical Name	1-isothiocyanato-PEG4-Alcohol	[1]
CAS Number	1835759-69-7	[1] [9]
Molecular Formula	C9H17NO4S	[1] [9]
Molecular Weight	235.3 g/mol	[1]
Purity	≥95%	[1] [2]

| Storage | -20°C [\[1\]](#)[\[11\]](#) |

Table 2: Recommended Starting Conditions for Antibody Labeling

Parameter	Recommended Range/Value	Notes
Antibody Buffer	Amine-free (e.g., PBS)	Buffers containing Tris or glycine must be removed via dialysis or desalting column as they will compete for reaction with the isothiocyanate group. [3]
Reaction pH	9.0 - 9.5	Isothiocyanate reaction with lysine amines is most efficient at alkaline pH. Use a carbonate-bicarbonate buffer. [3] [12] [13]
Molar Excess of Linker to Antibody	10- to 40-fold	This is a starting point and should be optimized to achieve the desired degree of labeling for the specific antibody and application. [3] [5]
Reaction Temperature	Room Temperature (20-25°C) or 4°C	Room temperature for shorter incubation, or 4°C for overnight incubation to minimize potential protein degradation. [5] [14]
Reaction Time	2 hours at Room Temperature or Overnight at 4°C	Reaction should be protected from light, especially after fluorophore addition. [3] [14]

| Purification Method | Size Exclusion Chromatography (e.g., Sephadex G-25) | To remove unreacted linker and other small molecules from the conjugated antibody.[\[3\]](#)[\[15\]](#) |

Experimental Protocols

Protocol 1: Two-Step Antibody Labeling using **1-isothiocyanato-PEG4-Alcohol**

This protocol describes the conjugation of a fluorophore (with an amine-reactive group, e.g., NHS ester) to an antibody using **1-isothiocyanato-PEG4-Alcohol** as a linker. This involves first reacting the linker with the antibody, then attaching the fluorophore to the linker's terminal alcohol group (this protocol assumes prior activation of the alcohol or use of a fluorophore that can react with it, for simplicity, we will describe the primary conjugation of the linker to the antibody).

Materials:

- Purified antibody (1-10 mg/mL in PBS)
- **1-isothiocyanato-PEG4-Alcohol**
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)
- Phosphate Buffered Saline (PBS), pH 7.4
- Sephadex G-25 desalting column
- Reaction tubes

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains Tris, glycine, or BSA, perform a buffer exchange using a desalting column or dialysis against PBS.[\[3\]](#)
 - Adjust the antibody concentration to at least 2 mg/mL.[\[14\]](#)
- Linker Preparation:
 - Prepare a fresh 10 mg/mL stock solution of **1-isothiocyanato-PEG4-Alcohol** in anhydrous DMSO immediately before use.[\[14\]](#)
- Conjugation Reaction:

- In a reaction tube, add the purified antibody.
- Add 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) to the antibody solution to achieve a final buffer concentration of 0.1 M.
- Calculate the required volume of the linker stock solution to achieve the desired molar excess (e.g., 20-fold).
- Slowly add the calculated volume of the linker stock solution to the antibody solution while gently stirring.[\[3\]](#)
- Incubate the reaction for 2 hours at room temperature with continuous gentle stirring, protected from light.[\[3\]](#)
- Purification of the Conjugate:
 - Equilibrate a Sephadex G-25 column with PBS (pH 7.4). The column bed volume should be at least 10 times the reaction volume.[\[3\]](#)
 - Apply the reaction mixture to the column.
 - Elute with PBS and collect fractions. The antibody-linker conjugate will elute in the void volume (typically the first colored fractions if the antibody has natural absorbance), while the smaller, unreacted linker molecules will be retained and elute later.[\[3\]](#)
 - The purified antibody-linker conjugate is now ready for the second-step conjugation to a fluorophore or for storage.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the use of a custom-labeled antibody (prepared as per Protocol 1 and subsequently conjugated to a fluorophore) for staining cell surface markers.

Materials:

- Cell suspension (e.g., PBMCs or cultured cells) at 1×10^7 cells/mL
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)[\[16\]](#)

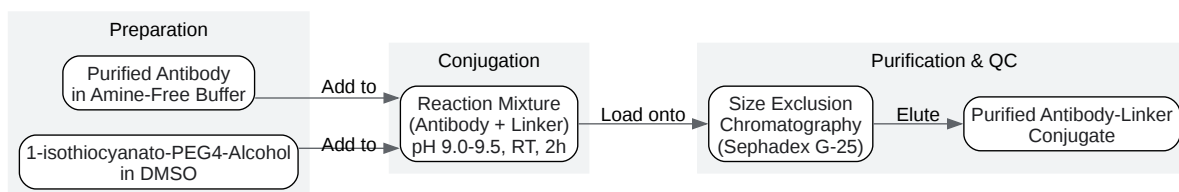
- Custom fluorophore-labeled antibody
- Fc receptor blocking reagent (optional, but recommended)[16]
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension and adjust the concentration to 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer.[16]
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.[17]
- Fc Receptor Blocking (Optional):
 - To reduce non-specific binding, add an Fc receptor blocking reagent and incubate for 10 minutes at room temperature.[16] Do not wash after this step.
- Staining:
 - Add the pre-determined optimal amount of the custom-labeled antibody to the cells.
 - Vortex gently to mix.
 - Incubate for 30 minutes at 2-8°C, protected from light.[17][18]
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.[16]
 - Discard the supernatant.
 - Repeat the wash step twice.[16][17]
- Analysis:

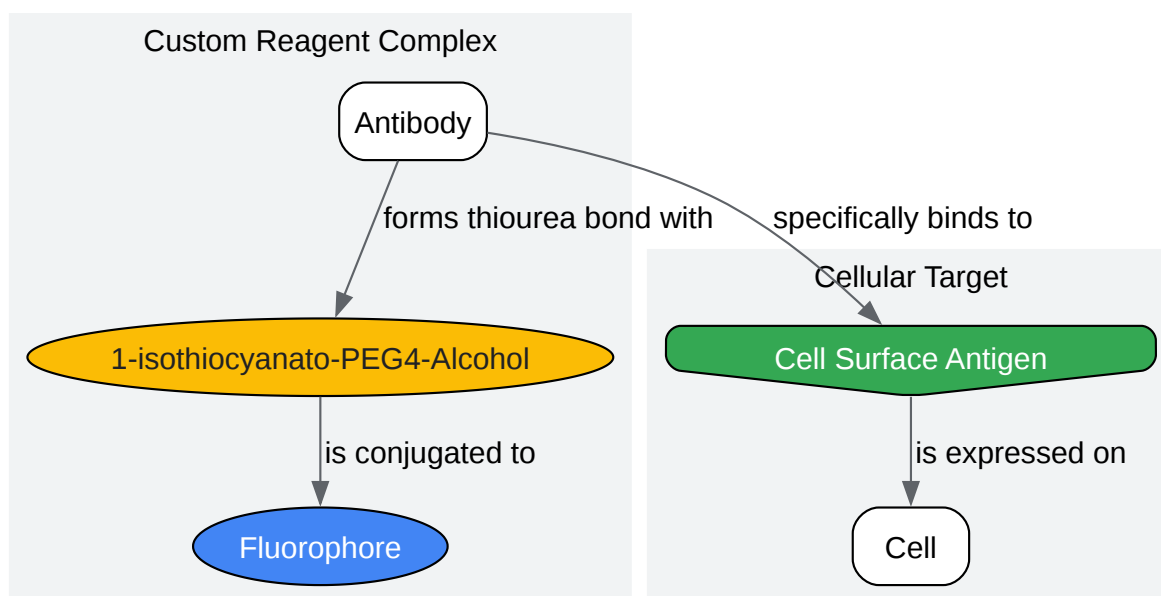
- Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.[16]
- Analyze the samples on a flow cytometer.

Visualizations



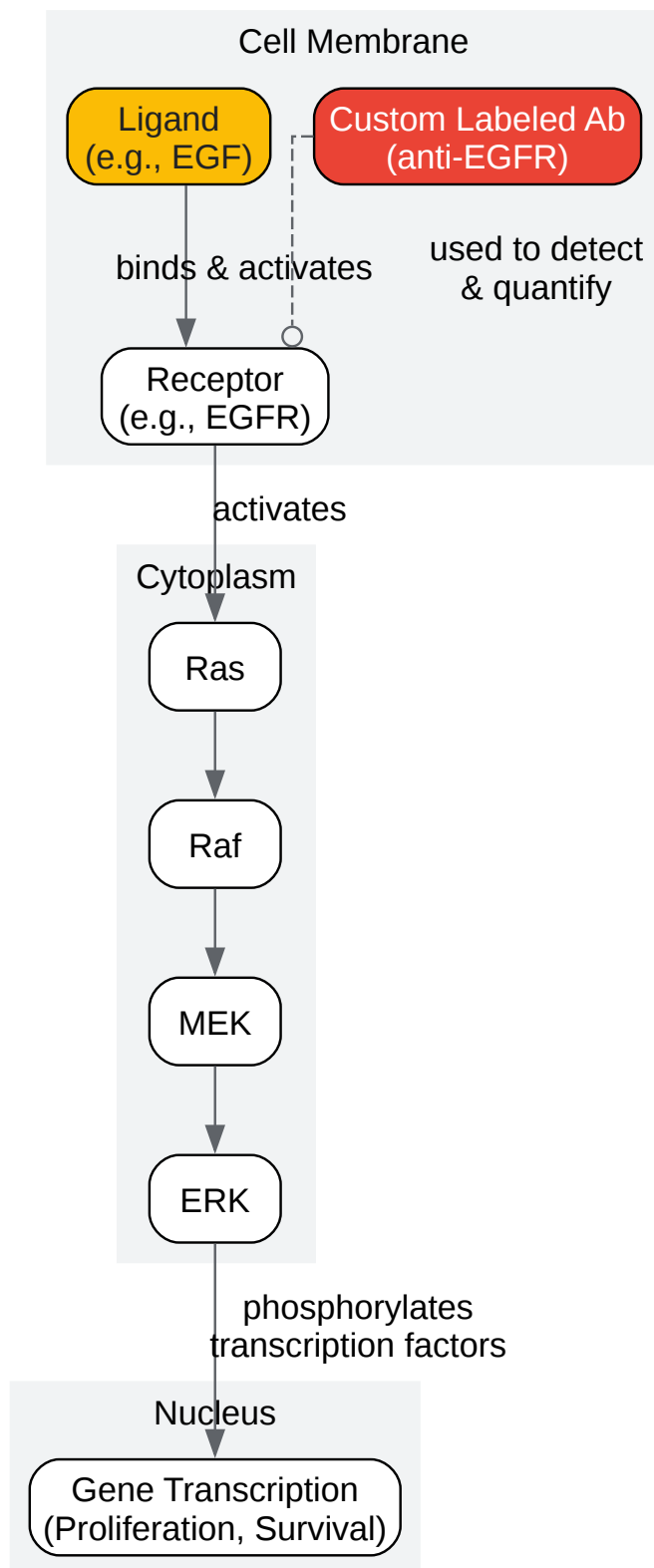
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Caption: Workflow for conjugating an antibody with **1-isothiocyanato-PEG4-Alcohol**.



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Caption: Logical relationship of components in a flow cytometry experiment.



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Caption: Example signaling pathway (EGFR) studied using a custom-labeled antibody.

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